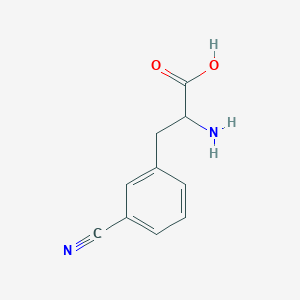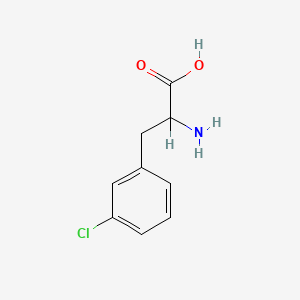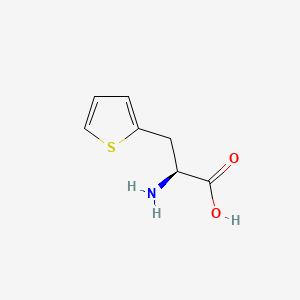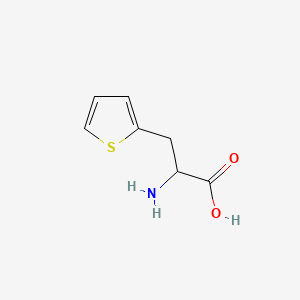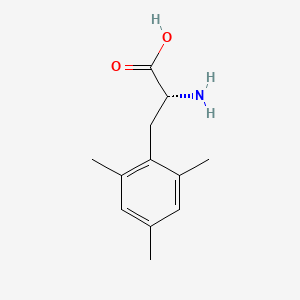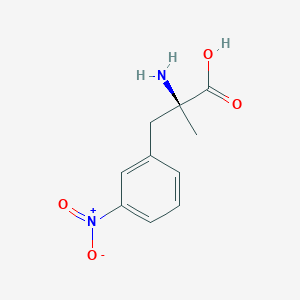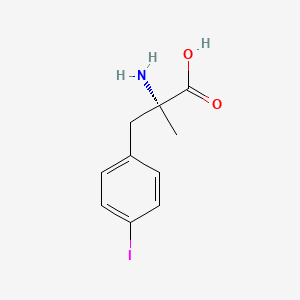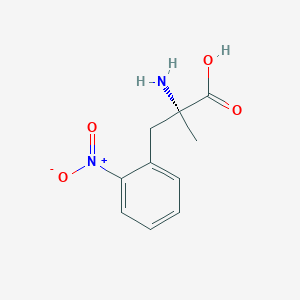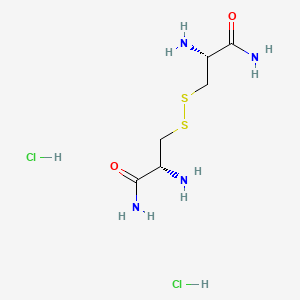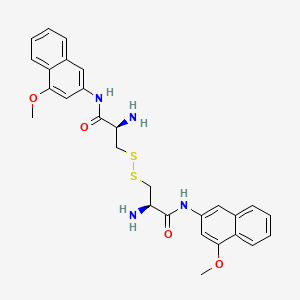
(S)-Methyl 6-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-aminohexanoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(S)-Methyl 6-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-aminohexanoate hydrochloride” is a compound with the molecular formula C25H33ClN2O4 . It is also known as Fmoc-Lys-OtBu.HCl . The compound is related to the family of fluorenylmethoxycarbonyl (Fmoc) protected amino acids .
Synthesis Analysis
The synthesis of this compound and related compounds often involves the application of the Arndt-Eistert protocol starting from commercially available Fmoc α-amino acids . This leads to enantiomerically pure N-Fmoc-protected β-amino acids in only two steps and with high yield .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string: InChI=1S/C25H32N2O4.ClH/c1-25(2,3)31-23(28)22(14-8-9-15-26)27-24(29)30-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21;/h4-7,10-13,21-22H,8-9,14-16,26H2,1-3H3,(H,27,29);1H/t22-;/m0./s1 .Physical And Chemical Properties Analysis
The molecular weight of this compound is 461.0 g/mol . Other physical and chemical properties are not explicitly mentioned in the search results.Applications De Recherche Scientifique
Anticancer Compound Development
A significant application of this compound is in the development of anticancer agents. Structural modifications, including the addition of functional groups found in this compound, have shown potential in inhibiting cancer cell growth and exerting antimetastatic effects. The attachment of various substituents can generate different structure-activity relationships, contributing to the effectiveness of these compounds in antimigration and antiproliferation activities (Liew et al., 2020).
Chemical Decontamination
The compound's structure is relevant in studies exploring the efficacy of decontamination procedures, particularly in contexts involving exposure to toxic substances like soman. Research has indicated that certain treatments, which might include derivatives of this compound, are effective in decontamination and providing protective effects against poisoning (Knez˘ević & Tadić, 1994).
Hydroaminomethylation of Oleochemicals
This compound plays a role in the hydroaminomethylation (HAM) process, particularly in modifications of vegetable oils. This chemical process involves grafting amines onto alkyl chains of vegetable oils, leading to the production of bio-based HAM-products with potential as monomers in polymer chemistry (Vanbésien et al., 2018).
Corrosion Inhibition
Derivatives of this compound, particularly those containing specific functional groups like amino, are investigated for their applications as corrosion inhibitors. These inhibitors show promise due to their ability to form stable chelating complexes with metallic surfaces, offering protection against corrosion (Verma et al., 2020).
Regulation of Methyl Balance
In biochemical research, the compound's relevance extends to studies on the regulation of methyl balance in humans. Its structure and derivatives are part of the metabolic pathways that facilitate crucial methylation reactions in the body, impacting various physiological processes (Brosnan et al., 2007).
Safety And Hazards
Propriétés
IUPAC Name |
methyl (2S)-2-amino-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4.ClH/c1-27-21(25)20(23)12-6-7-13-24-22(26)28-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19;/h2-5,8-11,19-20H,6-7,12-14,23H2,1H3,(H,24,26);1H/t20-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSJCURWQOUTKB-BDQAORGHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20718458 |
Source


|
| Record name | Methyl N~6~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20718458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Methyl 6-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-aminohexanoate hydrochloride | |
CAS RN |
201009-98-5 |
Source


|
| Record name | Methyl N~6~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20718458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

